molecular formula C7H12N2O2 B15327797 1-ethyl-3-methoxy-1H-Pyrazole-4-methanol

1-ethyl-3-methoxy-1H-Pyrazole-4-methanol

Cat. No.: B15327797
M. Wt: 156.18 g/mol
InChI Key: FBCLGMIZSPIMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methoxy-1H-pyrazole-4-methanol is a pyrazole-based heterocyclic compound characterized by an ethyl group at position 1, a methoxy group at position 3, and a hydroxymethyl (-CH2OH) substituent at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(1-ethyl-3-methoxypyrazol-4-yl)methanol

InChI

InChI=1S/C7H12N2O2/c1-3-9-4-6(5-10)7(8-9)11-2/h4,10H,3,5H2,1-2H3

InChI Key

FBCLGMIZSPIMAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methoxy-1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-3-methoxy-1H-pyrazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol group. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of (1-ethyl-3-methoxy-1H-pyrazol-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The product is then purified using industrial-scale purification techniques, such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-methoxy-1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-ethyl-3-methoxy-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-ethyl-3-methoxy-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Position 1 Position 3 Position 4 Key Features
1-Ethyl-3-methoxy-1H-pyrazole-4-methanol Ethyl (C2H5) Methoxy (OCH3) Hydroxymethyl Balanced lipophilicity and solubility; potential for hydrogen bonding
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol 4-Methylphenyl 3-Pyridinyl Hydroxymethyl Aromatic and heteroaromatic substituents enhance π-π stacking and receptor binding
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol 4-Methylphenyl 4-(Methylthio)phenyl Hydroxymethyl Thioether group increases lipophilicity and potential metabolic stability
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 4-Methoxybenzyl p-Tolyl Carboxylate ester Ester group improves membrane permeability but reduces aqueous solubility

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound enhances water solubility compared to esters (e.g., carboxylate in ) or thioethers (). Methoxy groups further contribute to polarity .
  • Thermal Stability : Hydroxymethyl-containing compounds (e.g., ) exhibit lower melting points than ester derivatives due to reduced crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.